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Biochemical Mechanism and Selectivity Profile
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CAS No.: 1608125-21-8

Cat. No.: S548989

AMG 319 is an ATP-competitive inhibitor that binds to the kinase domain of the p110§ catalytic subunit of
PI3KS [1]. Its high selectivity is achieved by exploiting structural differences in the ATP-binding pockets of

the various PI3K isoforms [2].

The table below summarizes its half-maximal inhibitory concentration (ICso) values against Class I PI3K

isoforms, demonstrating a strong preference for PI3K6:

PI3K Isoform ICs0 (NM) Selectivity Fold (over PI3KJ)
PI3Kd 18 [2] 1x

PI3Ka 33,000 [2] ~1,833x

PI3KB 2,700 [2] ~150x

PI3Ky 850 [2] ~47x

By selectively inhibiting PI3K6, AMG 319 blocks the conversion of phosphatidylinositol-(4,5)-bisphosphate
(PIP2) to phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) downstream of various cell surface receptors in
leukocytes [1]. This prevents the recruitment and activation of key signaling proteins like AKT, thereby

dampening pro-survival and proliferative signals specifically in immune cells [3] [4].
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Immunomodulatory Mechanism of Action in Cancer

The therapeutic effect of AMG 319 in oncology is largely mediated through immunomodulation, rather than

direct tumor cell killing. The following diagram illustrates how AMG 319 alters the tumor microenvironment

by targeting different immune cell populations.
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The immunomodulatory effects of AMG 319 are complex and involve multiple cell types:

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.smolecule.com/products/s548989?utm_src=pdf-body-img
https://www.smolecule.com/products/s548989?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Effects on T Cell Populations: A key mechanism is the preferential inhibition of regulatory T cells
(Tregs), a subset of CD4+ T cells that suppress anti-tumor immune responses [5] [6]. AMG 319
treatment significantly reduces the number and suppressive function of intratumoral Tregs, which
relieves the "brakes" on the immune system. Concurrently, it boosts the cytotoxic activity of CD8+ T
cells and CD4+ T helper cells, increasing their production of effector molecules like granzyme B
(GZMB) and perforin (PRF1) [5] [6].

¢ Impact on Immune Cell Trafficking: PI3Kd inhibition can increase the expression of the
transcription factor KLF2 and its target S1IPR1 in T cells. This alters their homing behavior, potentially
displacing Tregs from tissues and contributing to a systemic reduction [6].

Clinical Evidence and Dosing Challenges

Clinical data supports this dual-phase mechanism but also highlights a significant challenge. A neoadjuvant
Phase II trial in patients with head and neck squamous cell carcinoma (HNSCC) confirmed that AMG 319

treatment led to:

¢ A significant reduction in FOXP3 transcript levels (a Treg master regulator) in tumor tissue [6].
¢ Enhanced cytotoxic gene expression profiles in tumor-infiltrating CD8+ T cells [5] [6].

However, the same systemic immunomodulatory effects that drive efficacy also cause immune-related
adverse events (irAEs). In the HNSCC trial, daily dosing (300 mg or 400 mg) led to a high incidence of
dose-limiting toxicities like colitis, rash, and transaminitis, forcing treatment discontinuation in many
patients [5] [6]. Research in mouse models suggests that intermittent dosing schedules may help uncouple
anti-tumor efficacy from severe toxicity by preserving specific protective Treg subsets in healthy tissues like

the colon [5].

Future Directions and Considerations

The development of AMG 319 underscores several key points in targeted cancer therapy:

¢ Isoform Specificity is Achievable: As shown in the selectivity table, designing highly specific PI3Kd
inhibitors is feasible and crucial for targeting immune cell functions without broadly disrupting PI3K
signaling in other tissues [2].

e Dosing Regimen is Critical: The therapeutic window for PI3Kd inhibitors may be optimized not just
by dose, but by treatment schedule. Intermittent dosing represents a promising strategy to maintain
anti-tumor immunity while mitigating systemic toxicity [5].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9132770/
https://www.nature.com/articles/s41586-022-04685-2?error=cookies_not_supported&code=5521c1e5-00e1-49bd-a50f-15b21e8da7d6
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132770/
https://www.nature.com/articles/s41586-022-04685-2?error=cookies_not_supported&code=5521c1e5-00e1-49bd-a50f-15b21e8da7d6
https://www.nature.com/articles/s41586-022-04685-2?error=cookies_not_supported&code=5521c1e5-00e1-49bd-a50f-15b21e8da7d6
https://www.nature.com/articles/s41586-022-04685-2?error=cookies_not_supported&code=5521c1e5-00e1-49bd-a50f-15b21e8da7d6
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132770/
https://www.nature.com/articles/s41586-022-04685-2?error=cookies_not_supported&code=5521c1e5-00e1-49bd-a50f-15b21e8da7d6
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132770/
https://www.nature.com/articles/s41586-022-04685-2?error=cookies_not_supported&code=5521c1e5-00e1-49bd-a50f-15b21e8da7d6
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132770/
https://www.smolecule.com/products/s548989?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Combination Potential: Given its ability to remodel the tumor microenvironment and enhance T cell
function, AMG 319 and similar agents are strong candidates for combination with other
immunotherapies, such as immune checkpoint inhibitors [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. PI3K inhibitors are finally coming of age - PubMed Central [pmc.ncbi.nim.nih.gov]
2. Structural Determinants of Isoform Selectivity in Pl K 3 - PMC Inhibitors [pmc.ncbi.nim.nih.gov]

3. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-

cancer.biomedcentral.com]

4. Targeting PI3K Signaling to Overcome Tumor ... [pmc.ncbi.nim.nih.gov]

5. Intermittent PI3Kd inhibition sustains anti-tumour immunity and ... [pmc.nchbi.nim.nih.gov]
6. Intermittent Pl inhibition sustains anti-tumour immunity and... | Nature 3 K& [nature.com]

To cite this document: Smolecule. [Biochemical Mechanism and Selectivity Profile]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548989#amg319-pi3k-

inhibitor-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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